molecular formula C21H28N2O3 B009948 2-(diethylamino)ethyl N-(2-ethoxyphenyl)-N-phenylcarbamate CAS No. 110529-81-2

2-(diethylamino)ethyl N-(2-ethoxyphenyl)-N-phenylcarbamate

Cat. No.: B009948
CAS No.: 110529-81-2
M. Wt: 356.5 g/mol
InChI Key: JCCCYOZZRDBQGE-UHFFFAOYSA-N
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Description

(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester is a chemical compound with the molecular formula C21H28N2O3 and a molecular weight of 356.46 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester typically involves the reaction of o-ethoxyphenyl isocyanate with 2-(diethylamino)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (o-Methoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester
  • (o-Chlorophenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester
  • (o-Fluorophenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester

Uniqueness

(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective .

Properties

CAS No.

110529-81-2

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

2-(diethylamino)ethyl N-(2-ethoxyphenyl)-N-phenylcarbamate

InChI

InChI=1S/C21H28N2O3/c1-4-22(5-2)16-17-26-21(24)23(18-12-8-7-9-13-18)19-14-10-11-15-20(19)25-6-3/h7-15H,4-6,16-17H2,1-3H3

InChI Key

JCCCYOZZRDBQGE-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2OCC

Canonical SMILES

CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2OCC

110529-81-2

Synonyms

(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester

Origin of Product

United States

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